Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Description
Systematic International Union of Pure and Applied Chemistry Name and Alternative Nomenclature
The systematic International Union of Pure and Applied Chemistry name for the hydrated form of this compound is this compound. The compound is also recognized under several alternative nomenclature systems that reflect different naming conventions and regional preferences. The French nomenclature designates this compound as 3,5-Dichloro-4-hydroxybenzoate d'éthyle, hydrate (1:1), while the German systematic name appears as Ethyl-3,5-dichlor-4-hydroxybenzoathydrat (1:1). These naming variations demonstrate the international standardization efforts while maintaining linguistic specificity.
Alternative nomenclature includes several descriptive names that emphasize different structural aspects of the molecule. The compound is frequently referred to as benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester, hydrate (1:1), which highlights its derivation from benzoic acid. Additional synonyms include ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) and 2,6-dichloro-4-(ethoxycarbonyl)phenol. These alternative names provide clarity regarding the substitution pattern and the presence of the ethyl ester functionality.
The systematic nomenclature also encompasses various database-specific identifiers that facilitate chemical information retrieval. The compound appears in chemical databases under names such as ethyl 4-hydroxy-3,5-dichlorobenzoate and 3,5-dichloro-4-hydroxy-benzoic acid ethyl ester. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and consistency across international chemical literature.
Chemical Abstracts Service Registry Number and European Community Number Assignments
The Chemical Abstracts Service registry system assigns distinct identification numbers to different forms of ethyl 3,5-dichloro-4-hydroxybenzoate based on their hydration states. The anhydrous form of ethyl 3,5-dichloro-4-hydroxybenzoate carries the Chemical Abstracts Service registry number 17302-82-8. This registry number is consistently associated with the molecular formula C9H8Cl2O3 and represents the most commonly referenced form in chemical literature and commercial applications.
The hydrated form of the compound is assigned a separate Chemical Abstracts Service registry number, specifically 207291-58-5. This distinct identification reflects the significant structural and chemical differences introduced by the incorporation of water molecules into the crystal lattice. The separate registry numbers ensure precise identification and prevent confusion between the anhydrous and hydrated forms during chemical procurement and research applications.
| Compound Form | Chemical Abstracts Service Number | European Community Number | Molecular Formula |
|---|---|---|---|
| Anhydrous Form | 17302-82-8 | 241-331-2 | C9H8Cl2O3 |
| Hydrate Form | 207291-58-5 | Not Available | C9H10Cl2O4 |
The European Community number 241-331-2 is assigned to the anhydrous form of ethyl 3,5-dichloro-4-hydroxybenzoate. This identifier serves regulatory and commercial purposes within European Union chemical registration systems. The European Community numbering system provides an additional layer of chemical identification that complements the Chemical Abstracts Service registry numbers and facilitates international trade and regulatory compliance.
Molecular Formula and Hydration State Variations
The molecular formula of ethyl 3,5-dichloro-4-hydroxybenzoate varies significantly between its anhydrous and hydrated forms, reflecting fundamental differences in molecular composition and structure. The anhydrous form exhibits the molecular formula C9H8Cl2O3, corresponding to a molecular weight of 235.06 grams per mole. This formulation represents the pure ester compound without any associated water molecules and constitutes the most basic structural form of the molecule.
The hydrated form demonstrates a molecular formula of C9H10Cl2O4, reflecting the incorporation of one water molecule per molecule of the organic compound. This hydration increases the molecular weight to 253.08 grams per mole, representing an approximately 7.7% increase in mass compared to the anhydrous form. The additional water molecule significantly influences the physical properties, crystalline structure, and chemical behavior of the compound.
| Property | Anhydrous Form | Hydrate Form |
|---|---|---|
| Molecular Formula | C9H8Cl2O3 | C9H10Cl2O4 |
| Molecular Weight | 235.06 g/mol | 253.08 g/mol |
| Monoisotopic Mass | 233.985049 | 251.995614 |
| Water Content | 0 molecules | 1 molecule |
The monoisotopic masses also differ between the two forms, with the anhydrous compound exhibiting a monoisotopic mass of 233.985049 and the hydrate form showing 251.995614. These precise mass differences are crucial for analytical techniques such as mass spectrometry, where accurate molecular weight determination is essential for compound identification and purity assessment.
Spectroscopic analysis reveals distinct fingerprint patterns for each hydration state. The hydrated form shows characteristic water-related spectral features that are absent in the anhydrous compound, including hydrogen bonding interactions that influence infrared absorption patterns. These spectroscopic differences provide analytical methods for distinguishing between the two forms and monitoring hydration state changes during storage and processing.
Structural Relationship to Benzoic Acid Derivatives
This compound belongs to the extensive family of benzoic acid derivatives, specifically categorized as a chlorinated hydroxybenzoic acid ester. The compound represents a substituted benzoic acid where the carboxylic acid group has been esterified with ethanol, and the benzene ring contains two chlorine substituents at the 3 and 5 positions and a hydroxyl group at the 4 position. This substitution pattern creates a symmetric molecule with distinct electronic and steric properties.
The structural foundation of this compound derives from benzoic acid, which consists of a benzene ring with a carboxyl substituent. The transformation to the ethyl ester involves the replacement of the acidic hydrogen with an ethyl group, fundamentally altering the compound's solubility, volatility, and chemical reactivity. This esterification reaction represents a common synthetic strategy for modifying the properties of carboxylic acids while maintaining the core aromatic structure.
The chlorine substitutions at positions 3 and 5 introduce significant electronic effects that influence the compound's chemical behavior. These electron-withdrawing halogen atoms increase the acidity of the phenolic hydroxyl group at position 4 and affect the reactivity of the aromatic ring system. The symmetric placement of the chlorine atoms also influences the compound's crystalline packing and molecular interactions, particularly in the hydrated form where water molecules can participate in hydrogen bonding networks.
Within the broader classification of benzoic acid derivatives, this compound shares structural similarities with other halogenated hydroxybenzoic acid esters used in pharmaceutical and industrial applications. The combination of hydroxyl and chlorine substituents creates a unique substitution pattern that distinguishes it from other members of the benzoic acid derivative family. The hydrated form exhibits additional structural complexity through the incorporation of water molecules that can form hydrogen bonds with both the hydroxyl group and the ester carbonyl oxygen.
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-hydroxybenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3.H2O/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5;/h3-4,12H,2H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYUTGPAKJZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583647 | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207291-58-5 | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3,5-dichloro-4-hydroxybenzoic acid+ethanolH2SO4ethyl 3,5-dichloro-4-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Oxidation: 3,5-dichloro-4-hydroxybenzaldehyde.
Reduction: 3,5-dichloro-4-hydroxybenzyl alcohol.
Scientific Research Applications
Organic Synthesis
Ethyl 3,5-dichloro-4-hydroxybenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including:
- Pharmaceuticals : The compound is involved in synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo various chemical transformations while retaining biological activity.
- Agrochemicals : It plays a role in the development of herbicides and pesticides, enhancing agricultural productivity through effective pest control measures .
Table 1: Synthetic Pathways Involving Ethyl 3,5-Dichloro-4-Hydroxybenzoate
| Reaction Type | Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Esterification | Reflux with acid catalyst | 84.9 | Ethyl ester of dichloro-hydroxybenzoic acid |
| Chlorination | Reaction with thionyl chloride | 62 | Formation of benzoyl chloride derivatives |
| Hydrolysis | Aqueous conditions | Variable | Hydrolysis yielding hydroxybenzoic acid |
Pharmaceutical Applications
Recent studies have highlighted the potential of ethyl 3,5-dichloro-4-hydroxybenzoate as a cytoprotective agent. For instance, research indicates that it enhances cell viability under hypoxic conditions by modulating oxidative stress and promoting antioxidant defenses .
Case Study: Cytoprotection Against Hypoxia
- Objective : To evaluate the protective effects of ethyl 3,5-dichloro-4-hydroxybenzoate on cell viability during hypoxic exposure.
- Methodology : L6 muscle cells were treated with varying concentrations of the compound before exposure to hypoxia.
- Findings :
Agrochemical Applications
The compound's role in agrochemicals primarily revolves around its effectiveness as an herbicide and pesticide intermediate. Its chlorinated structure contributes to its bioactivity against various pests while maintaining low toxicity to non-target organisms.
Table 2: Agrochemical Efficacy Studies
| Study Focus | Target Organism | Efficacy (%) | Notes |
|---|---|---|---|
| Herbicidal Activity | Common weeds | >70 | Effective at low application rates |
| Insecticidal Activity | Aphids | >80 | Rapid knockdown effect observed |
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Comparison with Similar Compounds
Methyl 3,5-Dichloro-4-hydroxybenzoate Monohydrate (CAS: 3337-59-5)
- Molecular Formula : C₈H₆Cl₂O₃·H₂O.
- Structural Differences : The methyl ester lacks the ethyl group, reducing its molecular weight and lipophilicity compared to the ethyl derivative.
- Applications : Both esters serve as intermediates, but the methyl variant may exhibit higher solubility in polar solvents due to its smaller alkyl chain .
3,5-Dichloro-4-hydroxybenzoic Acid (CAS: 3336-41-2)
- Molecular Formula : C₇H₄Cl₂O₃.
- Functional Differences : The free acid lacks the ester group, making it more reactive in acid-catalyzed reactions.
- Synthesis : Produced via saponification of this compound using Claisen’s alkali .
- Applications : Used directly in carboxylation reactions or as a precursor for metal salts .
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Solubility (Ethanol) | Purity (%) |
|---|---|---|---|---|---|
| This compound | 207291-58-5 | C₉H₈Cl₂O₃·H₂O | 110–114 (dec.) | High | 97–98 |
| Methyl 3,5-dichloro-4-hydroxybenzoate monohydrate | 3337-59-5 | C₈H₆Cl₂O₃·H₂O | Not reported | Moderate | Not reported |
| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | C₇H₄Cl₂O₃ | Not reported | Low (water-insoluble) | Not reported |
Key Observations :
- The ethyl ester’s higher molecular weight and ethyl group enhance its stability in non-polar solvents compared to the methyl analogue .
- Both esters are more lipophilic than the parent acid, making them preferable for reactions requiring organic-phase conditions .
Commercial Availability
- This compound is supplied by TCI America (98% purity) and Thermo Fisher Scientific (97% purity) .
Biological Activity
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate, known for its unique chemical structure and properties, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula . Its structure features two chlorine atoms and a hydroxyl group on a benzene ring, along with an ethyl ester group. The compound's chemical properties allow it to participate in various biological interactions.
The biological activity of Ethyl 3,5-dichloro-4-hydroxybenzoate is primarily attributed to its ability to interact with specific biomolecules. The hydroxyl and chlorine groups enable the formation of hydrogen bonds, facilitating interactions with enzymes and receptors. This interaction can modulate various biological processes, impacting cellular functions and signaling pathways.
1. Antimicrobial Properties
Research indicates that Ethyl 3,5-dichloro-4-hydroxybenzoate exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
2. Antioxidant Activity
The compound has shown promise as an antioxidant. Studies have reported that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases.
3. Insecticidal Effects
Ethyl 3,5-dichloro-4-hydroxybenzoate has been investigated for its insecticidal properties. It has been found to disrupt the hormonal balance in insects, leading to larval mortality in species such as Aedes aegypti. This mechanism involves the inhibition of ecdysteroid biosynthesis, crucial for insect development.
Case Studies
Several studies have documented the biological effects of Ethyl 3,5-dichloro-4-hydroxybenzoate:
- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology evaluated the compound against various bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products .
- Antioxidant Capacity Assessment : Research conducted by Liu et al. (2022) assessed the antioxidant capacity of Ethyl 3,5-dichloro-4-hydroxybenzoate using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in scavenging activity, suggesting its utility in protecting against oxidative damage .
- Insecticidal Study : A recent study focused on the larvicidal effects of this compound on Aedes aegypti. The results showed that at concentrations as low as 10 ppm, it significantly reduced larval survival rates by disrupting ecdysteroid synthesis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol under acidic catalysis. A key reference (Tarbell et al.) describes a multi-step process starting with chlorination of 4-hydroxybenzoic acid derivatives followed by esterification . Optimization includes controlling reaction temperature (60–80°C) and using dehydrating agents (e.g., sulfuric acid) to shift equilibrium toward ester formation. Purity can be improved via recrystallization from ethanol-water mixtures. Monitor intermediates using thin-layer chromatography (TLC) with UV detection at 254 nm.
Q. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Structural Confirmation: Use NMR (¹H and ¹³C) to identify key signals: aromatic protons (δ 7.2–7.8 ppm), hydroxyl proton (δ 10–12 ppm, broad), and ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) .
- Purity Analysis: Employ HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect impurities. Validate against reference standards (e.g., USP-grade 4-hydroxybenzoate derivatives) .
- Hydrate Confirmation: Thermogravimetric analysis (TGA) can quantify water content (5–10% weight loss below 150°C) .
Q. What solvent systems are optimal for solubility and stability studies?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For stability testing:
- Prepare stock solutions in DMSO (10 mM) and store at –20°C to prevent hydrolysis.
- Monitor degradation via UV-Vis spectroscopy (λ max ~280 nm) under varying pH (4–9) and temperature (25–40°C) conditions .
Advanced Research Questions
Q. How does this compound interact with microbial enzymes, and what mechanistic insights exist?
Methodological Answer: Studies on structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoate) reveal competitive inhibition of flavin-dependent enzymes like 4-hydroxybenzoate 1-hydroxylase. The chloro and hydroxyl groups disrupt substrate binding by mimicking the natural substrate’s electronic profile . To test inhibition:
- Use enzyme kinetics assays (e.g., NADH consumption rate) with varying inhibitor concentrations.
- Perform molecular docking simulations to analyze steric and electronic clashes in the active site .
Q. What experimental approaches are used to study hydrate dissociation kinetics and stability?
Methodological Answer:
- Dissociation Rate Analysis: Use high-pressure reactors to simulate hydrate formation/dissociation under controlled temperatures (e.g., 0–10°C) and pressures (2–5 MPa). Monitor gas release via mass spectrometry .
- Stability Optimization: Compare quiescent vs. stirred conditions during hydrate formation; compacted hydrates exhibit lower stability due to increased surface area .
Q. How can researchers resolve contradictions in reported bioactivity data for halogenated benzoate derivatives?
Methodological Answer:
- Data Normalization: Account for variations in assay conditions (e.g., pH, solvent, cell lines) by cross-referencing with standardized protocols (e.g., USP pharmacological testing guidelines) .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Cl with Br) and compare IC₅₀ values in enzyme inhibition assays .
Q. What advanced analytical techniques are critical for studying degradation byproducts?
Methodological Answer:
- LC-MS/MS: Identify hydrolytic degradation products (e.g., 3,5-dichloro-4-hydroxybenzoic acid) using negative ion mode and collision-induced dissociation (CID).
- X-ray Diffraction (XRD): Characterize crystalline byproducts and compare with reference data (e.g., CCDC 2032776 for related hydrazide structures) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
